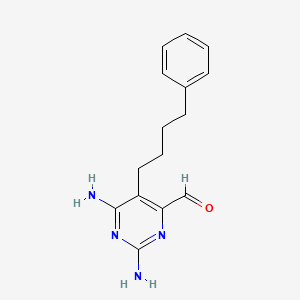
2-(Octyloxy)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 210401 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 210401 typically involves a multi-step process that includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aromatic amines and carboxylic acids.
Condensation Reaction: The aromatic amine is reacted with the carboxylic acid in the presence of a dehydrating agent to form an amide intermediate.
Cyclization: The amide intermediate undergoes cyclization under acidic or basic conditions to form the core structure of NSC 210401.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain NSC 210401 in high purity.
Industrial Production Methods: In an industrial setting, the production of NSC 210401 may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction efficiency and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: NSC 210401 undergoes various chemical reactions, including:
Oxidation: NSC 210401 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of NSC 210401 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 210401 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
NSC 210401 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: NSC 210401 is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: NSC 210401 is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 210401 involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: NSC 210401 can bind to specific enzymes, inhibiting their activity and altering metabolic pathways.
Modulating Receptor Activity: It may interact with cellular receptors, affecting signal transduction and cellular responses.
Influencing Gene Expression: NSC 210401 can impact gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
NSC 210401 can be compared with other similar compounds to highlight its uniqueness:
NSC 119889: Both compounds are studied for their potential therapeutic applications, but NSC 210401 has shown distinct properties in specific biochemical assays.
NSC 123456: While NSC 123456 is known for its role in enzyme inhibition, NSC 210401 has a broader range of biological activities.
NSC 654321: This compound is primarily used in material science, whereas NSC 210401 has applications in both biology and chemistry.
Properties
CAS No. |
60722-68-1 |
|---|---|
Molecular Formula |
C12H21N3O |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-octoxypyrimidin-4-amine |
InChI |
InChI=1S/C12H21N3O/c1-2-3-4-5-6-7-10-16-12-14-9-8-11(13)15-12/h8-9H,2-7,10H2,1H3,(H2,13,14,15) |
InChI Key |
LULCMPSWMKNCKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=NC=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


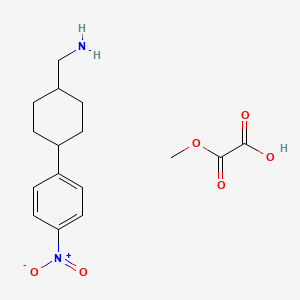
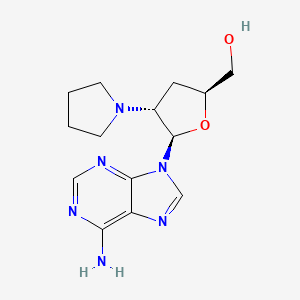



![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

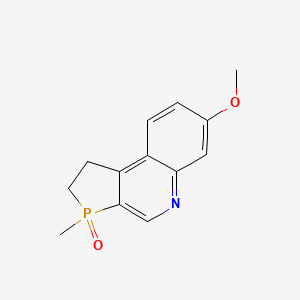
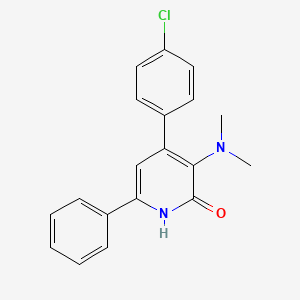
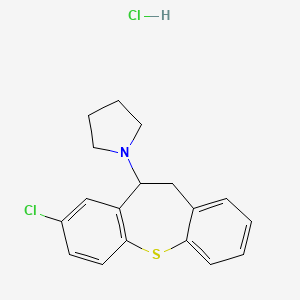
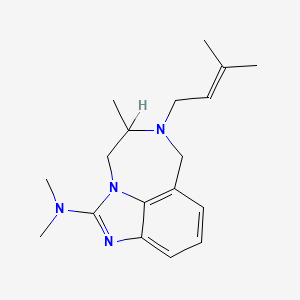
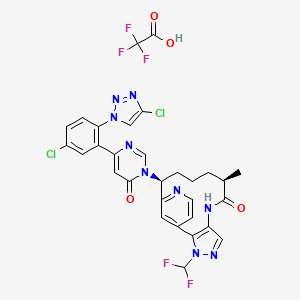
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
